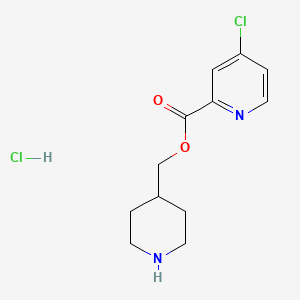

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Descripción general

Descripción

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a chlorinated pyridine ring, and a carboxylate group, making it a valuable molecule for various chemical reactions and applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride typically involves the reaction of 4-chloro-2-pyridinecarboxylic acid with piperidine in the presence of a suitable coupling agent. The reaction is often carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include substituted pyridine derivatives.

Hydrolysis: The major product is 4-chloro-2-pyridinecarboxylic acid.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Intermediate for Drug Synthesis

The compound serves as an essential intermediate in the synthesis of various pharmaceuticals. It is particularly useful in developing drugs targeting central nervous system disorders and metabolic syndromes. For example, derivatives of this compound have shown efficacy in inhibiting enzymes related to metabolic pathways, making them candidates for treating conditions like type 2 diabetes and obesity .

Anticancer Activity

Research has indicated that derivatives bearing the piperidinyl group exhibit promising anticancer properties. A study synthesized new propanamide derivatives containing the piperidinyl moiety and evaluated their activity against cancer cell lines, demonstrating significant cytotoxic effects . This suggests that modifications of 4-piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride could lead to novel anticancer agents.

Antiviral Potential

Compounds structurally related to this compound have been investigated for antiviral activity. Some studies reported moderate efficacy against viral targets, indicating that this compound may also find applications in antiviral drug development .

Pesticide Intermediates

The compound is utilized as an intermediate in the synthesis of agricultural chemicals, particularly pesticides. Its derivatives have shown effectiveness in controlling fungal pathogens, which is crucial for crop protection . The synthesis methods have been optimized to ensure high purity and yield, facilitating its industrial application .

Herbicidal Activity

Research has also explored the herbicidal properties of compounds derived from this class. They have demonstrated potential in inhibiting weed growth without adversely affecting crop yield, making them valuable in sustainable agriculture practices .

Case Studies

Several case studies highlight the practical applications of this compound:

- Anticancer Studies : A study by Aziz-ur-Rehman et al. (2018) synthesized derivatives based on the piperidinyl structure and assessed their cytotoxic effects on cancer cell lines, leading to promising results indicating potential therapeutic uses .

- Fungicidal Research : Investigations into related compounds revealed effective fungicidal properties against common agricultural pathogens, suggesting a pathway for developing new fungicides based on this chemical framework .

- Metabolic Syndrome Treatment : Research into enzyme inhibition related to metabolic disorders has shown that modifications of this compound can inhibit key enzymes involved in glucose metabolism, offering insights into potential treatments for metabolic syndrome .

Mecanismo De Acción

The mechanism of action of 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate: The non-hydrochloride form of the compound.

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxamide: An amide derivative with similar structural features.

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylic acid: The carboxylic acid form of the compound.

Uniqueness

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Actividad Biológica

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride (CAS No. 1220020-89-2) is a chemical compound with potential applications in pharmacology, particularly as a therapeutic agent. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its pharmacokinetic profile based on available research.

- Molecular Formula : C₁₂H₁₆Cl₂N₂O₂

- Molecular Weight : 291.17 g/mol

- CAS Number : 1220020-89-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, a study synthesized several compounds and assessed their efficacy against standard microbial strains using the tube dilution technique. The results indicated that certain derivatives exhibited significant antimicrobial activity comparable to established antibiotics such as ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| Compound 3 | Significant | Comparable to ciprofloxacin |

| Compound 8 | Moderate | Comparable to fluconazole |

| Compound 11 | High | Comparable to both |

Anticancer Activity

The anticancer potential of this compound was also investigated through MTT assays, which measure cell viability in the presence of various concentrations of the drug. Compounds derived from the same structural framework showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting promising results that suggest further development could lead to effective anticancer agents .

| Compound | IC₅₀ (µM) | Comparison |

|---|---|---|

| Compound 5 | 15 | Lower than standard drugs like 5-fluorouracil |

| Compound 6 | 25 | Comparable to moderate efficacy drugs |

Molecular Docking Studies

Molecular docking studies were performed using Schrodinger software to predict the binding affinity of these compounds to specific biological targets. The findings suggested that certain derivatives could effectively bind to active sites of enzymes implicated in cancer progression and microbial resistance, indicating their potential as lead compounds for drug development .

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in PubMed explored the synthesis and biological evaluation of related piperidine derivatives. The researchers found that compounds with structural similarities to this compound demonstrated notable antimicrobial properties against gram-positive and gram-negative bacteria, suggesting a broad-spectrum activity profile . -

Anticancer Evaluation :

Another investigation focused on the anticancer activity of piperidine derivatives, where one compound was noted for its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells. This study highlighted the importance of structural modifications in enhancing biological activity and reducing side effects .

Propiedades

IUPAC Name |

piperidin-4-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-6-15-11(7-10)12(16)17-8-9-1-4-14-5-2-9;/h3,6-7,9,14H,1-2,4-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGMDKIURZWHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC(=O)C2=NC=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.